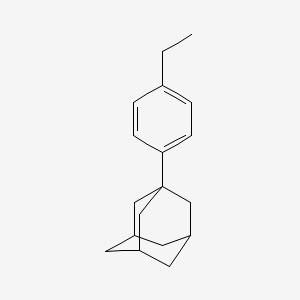
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is an organic compound belonging to the class of acrylonitriles. This compound is characterized by the presence of a nitrile group attached to an acrylate backbone, with two aromatic rings substituted at the 2 and 3 positions. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-isopropylbenzyl cyanide in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The double bond and nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylethylamine or 4-isopropylphenylethylamine.
Substitution: Formation of 4-chloro-2-nitrophenyl or 4-chloro-2-bromophenyl derivatives.
科学的研究の応用
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
- (E)-2-(4-Methylphenyl)-3-(4-isopropylphenyl)acrylonitrile
- (E)-2-(4-Bromophenyl)-3-(4-isopropylphenyl)acrylonitrile
Comparison: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is unique due to the presence of both 4-chlorophenyl and 4-isopropylphenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
特性
分子式 |
C18H16ClN |
|---|---|
分子量 |
281.8 g/mol |
IUPAC名 |
(E)-2-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16ClN/c1-13(2)15-5-3-14(4-6-15)11-17(12-20)16-7-9-18(19)10-8-16/h3-11,13H,1-2H3/b17-11- |
InChIキー |
OSLPTUGJXMVFSS-BOPFTXTBSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041324.png)

![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)
![2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione](/img/structure/B12041332.png)



![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)
